Product packaging for Fmoc-D-Arg(NO2)-OH(Cat. No.:CAS No. 160347-94-4)

Fmoc-D-Arg(NO2)-OH

Cat. No.: B1317182
CAS No.: 160347-94-4
M. Wt: 441.4 g/mol
InChI Key: RXMHIKWOZKQXCJ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stereochemical Considerations and Biological Implications of D-Amino Acids

While the vast majority of naturally occurring proteins are composed of L-amino acids, their mirror images, D-amino acids, offer unique advantages in the design of therapeutic peptides. formulationbio.comwikipedia.org The distinct stereochemistry of D-amino acids leads to peptides that are resistant to degradation by proteases, the enzymes that typically break down L-peptides in the body. formulationbio.comnih.gov This enhanced stability can significantly prolong the half-life of a peptide drug, increasing its therapeutic efficacy. formulationbio.com The incorporation of D-amino acids can also induce specific secondary structures, such as beta-turns, which can be crucial for biological activity. biosyntan.denih.gov

Stereochemical Considerations and Biological Implications of D-Amino Acids

Role of Unnatural Amino Acids as Chiral Building Blocks in Therapeutic Design

Unnatural amino acids, including D-isomers, serve as fundamental chiral building blocks in the development of novel therapeutics. smolecule.com By introducing these non-natural components, chemists can design peptides with altered binding properties and potentially novel biological functions. formulationbio.com This approach is instrumental in creating D-peptide analogs of naturally occurring L-peptides, which are valuable tools for studying structure-function relationships and for developing therapeutic agents with improved properties. smolecule.com The use of D-amino acids can also lead to better tissue compatibility and lower immunogenicity compared to their L-counterparts. formulationbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23N5O6 B1317182 Fmoc-D-Arg(NO2)-OH CAS No. 160347-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-[[amino(nitramido)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O6/c22-20(25-26(30)31)23-11-5-10-18(19(27)28)24-21(29)32-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,29)(H,27,28)(H3,22,23,25)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMHIKWOZKQXCJ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579952
Record name (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160347-94-4
Record name (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Nα Fmoc Nω Nitro D Arginine

Research on Synthetic Routes for Fmoc-D-Arg(NO2)-OH

The synthesis of this compound is a multi-step process that demands careful control over reaction conditions to ensure high purity and yield. The general synthetic pathway involves the protection of the amino group of D-arginine, followed by nitration of the guanidino group, and subsequent purification. smolecule.com

Precursor Protection Strategies for D-Arginine

The initial step in the synthesis of this compound involves the protection of the α-amino group of D-arginine. This is essential to prevent unwanted side reactions during the subsequent nitration step. A common strategy is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). nih.gov This orthogonality allows for the selective deprotection of the α-amino group without affecting the acid-labile side-chain protecting groups that might be present on other amino acids in the peptide sequence.

The guanidino group of arginine is a highly basic and nucleophilic functional group, making its protection crucial to avoid side reactions during peptide synthesis. embopress.org Various protecting groups have been developed for the guanidino function, including tosyl (Tos), pentamethylchromanesulfonyl (Pmc), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). peptide.com However, for the synthesis of this compound, the nitro group itself serves as the protecting group for the guanidino moiety.

Selective Nitration Techniques for Guanidino Group Functionalization

The introduction of a nitro group onto the guanidino side chain of D-arginine is a key step in the synthesis of this compound. This is typically achieved through nitration using a mixture of nitric acid and sulfuric acid. smolecule.com This process must be carefully controlled to ensure selective nitration of the guanidino group without causing unwanted side reactions or degradation of the amino acid. The nitro group serves to decrease the basicity of the guanidino group, preventing it from participating in unwanted side reactions during peptide coupling. nus.edu.sg

The nitration of the guanidinium (B1211019) moiety results in a neutral amino acid derivative, which can influence its transport and accumulation in biological systems. nih.gov

Advanced Purification Protocols for High-Purity Derivatives

Following the synthesis, purification of this compound is critical to remove any unreacted starting materials, byproducts, and other impurities. High-performance liquid chromatography (HPLC) is a widely used technique for the purification of protected amino acids. nih.gov Reverse-phase HPLC, in particular, is effective in separating the desired product from more polar or less polar impurities. nih.gov The purity of the final product is typically assessed by analytical HPLC and mass spectrometry. mdpi.com

Investigation of Chemical Reactivity and Selectivity Profiles

The chemical properties of this compound, particularly the reactivity of its protecting groups, are central to its application in peptide synthesis.

Impact of the Nitro Group on D-Arginine Side-Chain Reactivity

The presence of the electron-withdrawing nitro group on the guanidino side chain significantly reduces its basicity and nucleophilicity. nus.edu.sg This deactivation is crucial for preventing side reactions during peptide synthesis, such as δ-lactam formation, a common side reaction observed with other arginine derivatives. nih.govresearchgate.net Studies have shown that the nitro-protected arginine derivative exhibits a lower tendency for δ-lactam formation compared to derivatives with other protecting groups like Pbf. nih.gov

The nitro group is stable under the conditions used for both Fmoc and Boc deprotection, making it a versatile protecting group for the guanidino function. peptide.com However, the nitro group can be removed under specific conditions, such as reduction with stannous chloride (SnCl₂) or through catalytic hydrogenation. nih.govpeptide.com This allows for the post-synthetic modification of the arginine residue if required.

Selective Deprotection Kinetics of the Fmoc Group

The selective removal of the Fmoc group is a critical step in SPPS, allowing for the elongation of the peptide chain. The deprotection of the Fmoc group from this compound is typically achieved using a mild base, most commonly a 20% solution of piperidine in DMF. nih.govmdpi.com The reaction proceeds via a β-elimination mechanism. mdpi.com

The kinetics of Fmoc deprotection can be influenced by several factors, including the nature of the amino acid residue, the solvent, and the deprotecting agent used. mdpi.com For arginine residues, complete deprotection may require longer reaction times compared to other amino acids. mdpi.com Studies have shown that for Fmoc-L-Arginine(Pbf)-OH, a minimum of 10 minutes is required for efficient deprotection. mdpi.com

Integration of this compound as a Core Building Block in SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating peptides in a laboratory setting. This compound is a key reagent in this process, enabling the incorporation of the non-natural D-arginine amino acid into growing peptide chains. smolecule.com The Fmoc group provides temporary protection for the alpha-amino group, which can be selectively removed under basic conditions without affecting other parts of the peptide or the solid support it is attached to. peptide.comgoogle.com The nitro group on the arginine side chain is a semi-permanent protecting group that prevents unwanted side reactions during synthesis and is typically removed at the final cleavage step. peptide.com

The incorporation of D-arginine residues using this compound follows the standard steps of Fmoc-based SPPS. The process begins with the deprotection of the N-terminal Fmoc group of the growing peptide chain attached to a solid resin. The free amino group is then coupled with the carboxyl group of this compound, which has been activated by a coupling reagent. This cycle of deprotection and coupling is repeated to elongate the peptide chain. The use of D-amino acids like D-arginine is a common strategy to create peptides with altered structures and functions compared to their natural L-amino acid counterparts. frontiersin.org

The synthesis of D-peptide analogs, where one or more L-amino acids are replaced by their D-enantiomers, is a powerful tool in peptide research. smolecule.com By incorporating this compound, scientists can create peptides that are mirror images of natural peptides or contain a mix of L- and D-amino acids. These D-peptide analogs are invaluable for studying the relationship between a peptide's three-dimensional structure (conformation) and its biological activity. smolecule.com For instance, substituting L-arginine with D-arginine can lead to significant changes in the peptide's secondary structure, such as its ability to form helices or sheets, which in turn can influence how it interacts with biological targets. mdpi.com

Methodologies for Incorporating D-Arginine Residues into Peptide Chains

Engineering Modified Peptides for Specific Research Objectives

The incorporation of D-arginine using this compound allows for the rational design of peptides with tailored properties for specific research applications. chemimpex.com

A major challenge in the therapeutic use of peptides is their rapid degradation by proteases, enzymes that break down proteins and peptides. Peptides containing D-amino acids, such as those synthesized with this compound, often exhibit increased resistance to enzymatic degradation. biorxiv.orgfrontiersin.orgsemanticscholar.org This is because proteases are typically specific for L-amino acids and cannot effectively cleave peptide bonds involving D-amino acids. For example, replacing L-arginine residues, which are common cleavage sites for the protease trypsin, with D-arginine can significantly enhance a peptide's stability in the presence of this enzyme. semanticscholar.orgnih.gov This increased stability can lead to a longer duration of action in biological systems. peptide.com

Table 1: Impact of D-Arginine Substitution on Peptide Stability

PeptideModificationStability against TrypsinReference
OM19RContains L-arginine and L-lysinePoor nih.gov
OM19DL-arginine and L-lysine replaced with D-amino acidsEnhanced nih.gov
OncocinContains L-arginineBioavailability of 25 minutes peptide.com
Oncocin AnalogL-arginine replaced with D-arginineBioavailability over 8 hours peptide.com

This table is for illustrative purposes and synthesizes findings from the cited research.

The interaction between a peptide and its receptor is highly dependent on the three-dimensional arrangement of the amino acid side chains. The guanidinium group of arginine is often crucial for these interactions due to its ability to form strong hydrogen and ionic bonds. nih.govmdpi.com By introducing D-arginine, the spatial orientation of this critical side chain is altered, which can modulate the peptide's binding affinity and selectivity for its target receptor. mdpi.commdpi.com This strategy can be used to develop peptides that bind more tightly to a specific receptor or to distinguish between different receptor subtypes. For instance, a study on the conotoxin RgIA showed that substituting an L-arginine with a D-arginine residue altered its activity, inhibiting a different nicotinic acetylcholine (B1216132) receptor subtype. mdpi.com

Table 2: Research Findings on D-Arginine and Receptor Interaction

Peptide/SystemFindingImplicationReference
Arginine-containing tripeptidesTwo positively charged guanidinium groups at a specific distance are key for binding to NaV1.8 channels.The spatial arrangement of arginine residues is critical for receptor interaction. mdpi.com
Conotoxin RgIA analogSubstitution of L-Arg at position 11 with D-Arg shifted receptor selectivity.D-amino acid substitution can be used to fine-tune the pharmacological profile of peptides. mdpi.com
Arginine-containing tetrapeptidesThe distance between guanidinium groups is critical for effective ligand-receptor binding.Precise structural control is necessary for designing peptides with desired receptor activity. researchgate.net

This table is for illustrative purposes and synthesizes findings from the cited research.

Design and Construction of Peptides with Enhanced Enzymatic Stability

Development of Complex Peptide Architectures

This compound is also instrumental in the construction of more complex peptide structures beyond simple linear chains. The incorporation of D-amino acids can induce specific turns or folds in the peptide backbone, facilitating the synthesis of cyclic peptides. biorxiv.org Cyclization is a common strategy to improve peptide stability and receptor binding by constraining the peptide's conformation. frontiersin.org Furthermore, the unique properties of D-arginine can be exploited in the design of peptide-based biomaterials, such as hydrogels, where the D-amino acid influences the material's self-assembly and properties. smolecule.com The ability to build these sophisticated architectures opens up possibilities for creating novel therapeutic agents and research tools. issuu.com

Synthetic Approaches to Cyclic Peptides Incorporating D-Arginine

The incorporation of D-amino acids, such as D-arginine, into cyclic peptides is a key strategy for enhancing proteolytic stability and modulating biological activity. nih.govmdpi.com The synthesis of these complex molecules relies heavily on solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. acs.orguniversiteitleiden.nl The use of Nα-Fmoc-Nω-nitro-D-arginine, or this compound, provides a specific building block for introducing D-arginine, where the nitro (NO2) group serves to protect the reactive guanidino side chain during peptide elongation. smolecule.commdpi.com

The general approach for synthesizing cyclic peptides containing D-arginine involves the stepwise assembly of a linear peptide sequence on a solid support resin. acs.org In this process, this compound is coupled to the growing peptide chain using standard activation reagents. The Fmoc protecting group on the alpha-amino group is temporary and removed after each coupling step with a mild base like piperidine, allowing for the addition of the next amino acid. universiteitleiden.nlmdpi.com The NO2 protecting group on the D-arginine side chain, however, is stable to these conditions and remains intact throughout the synthesis of the linear precursor. mdpi.compeptide.com

Once the linear sequence is complete, cyclization is performed. This can be achieved through several methods:

Solution-Phase Cyclization: The fully protected or partially deprotected linear peptide is first cleaved from the solid support. acs.orggoogle.com The cyclization is then carried out in solution, often under high dilution to favor intramolecular reaction over intermolecular polymerization. This step typically involves forming an amide bond between the N-terminus and the C-terminus of the peptide. acs.org

On-Resin Cyclization: The peptide is cyclized while still attached to the solid support. universiteitleiden.nl This can involve head-to-tail cyclization or cyclization through amino acid side chains. google.com

A critical aspect of synthesizing arginine-containing peptides is the prevention of side reactions. The guanidino group of arginine can lead to the formation of a δ-lactam during the coupling step. researchgate.net Research has shown that using the NO2 protecting group effectively prevents this side reaction. researchgate.net While other protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are more commonly used in an industrial context, Fmoc-Arg(NO2)-OH presents a viable and stable alternative. mdpi.comnih.gov For instance, the linear precursor to Cilengitide, a well-known cyclic RGD peptide, has been synthesized using Fmoc-Arg(NO2)-OH to study and compare its performance against the Pbf-protected analogue. nih.gov

The final step in the synthesis is the global deprotection, where all remaining side-chain protecting groups, including the NO2 group on D-arginine, are removed. The removal of the NO2 group typically requires harsher conditions than for many other protecting groups, such as treatment with stannous chloride or catalytic hydrogenation, although strong acids like trifluoroacetic acid (TFA) are used for cleavage from the resin. peptide.comresearchgate.net

Cyclic Peptide TypeGeneral Synthetic StrategyKey Reagents/Protecting GroupsRelevant Findings
Cyclic RGD Peptides (e.g., Cilengitide analogue)Fmoc-SPPS followed by solution-phase cyclization. google.comFmoc-D-Phe-OH, Fmoc-Arg(Pbf)-OH or Fmoc-Arg(NO2)-OH, Fmoc-Asp(OtBu)-OH. google.comnih.govThe linear precursor of Cilengitide was synthesized using Fmoc-Arg(NO2)-OH for comparative studies. nih.gov
Cyclic Antimicrobial Peptides (e.g., [WR]n analogues)Fmoc-SPPS, cleavage from resin, and N- to C-terminal solution-phase cyclization. acs.orgFmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, DIC, HOAt. acs.orgDemonstrates a common pathway for creating cyclic peptides where D-Arg could be substituted using the corresponding NO2-protected version.
Tyrocidine Analogues (Antibiotic Library)Fmoc-SPPS on TentaGel resin with on-resin cyclization. nih.govFmoc-Asp-OAll (as anchor), PyBOP/HOBt for cyclization. nih.govA high-throughput method where diverse amino acids, including D-forms, are incorporated to create large libraries of cyclic peptides. nih.gov

Chemo- and Bioconjugation Strategies Utilizing this compound Derived Peptides

Peptides synthesized using this compound as a building block are valuable precursors for chemo- and bioconjugation. These strategies involve chemically modifying the peptide to attach other molecules such as fluorescent dyes, imaging agents, or drug payloads, thereby enhancing its functionality. nih.govnih.gov The peptide is first synthesized and purified, and the deprotected D-arginine residue, along with other functional groups in the peptide sequence, becomes a target for specific chemical ligation reactions.

One of the most powerful bioconjugation techniques is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov To utilize this method, a peptide must contain either an azide (B81097) or an alkyne functional group. A relevant strategy involves the synthesis and incorporation of an alkyne-functionalized arginine surrogate during SPPS. nih.gov A peptide containing this modified arginine can then be efficiently conjugated to an azide-functionalized molecule, such as a fluorescent dye. nih.gov This approach is "bioorthogonal," meaning the reaction is highly specific and does not interfere with other functional groups present in the peptide, such as lysine. nih.gov A peptide originally designed with this compound could be re-engineered to include such a modified D-arginine for targeted conjugation.

Another approach involves targeting the side chains of natural amino acids for conjugation. Cysteine, with its nucleophilic thiol group, is a common target for selective modification. nih.gov Recent advances have introduced alkyl thianthrenium salts as reagents that react selectively with cysteine residues in a peptide, allowing for the attachment of various payloads or for the creation of structurally complex "stapled" or "bridged" peptides. nih.gov A peptide containing both D-arginine (from this compound) and one or more cysteine residues could be selectively modified at the cysteine position(s) post-synthesis.

Furthermore, conjugation strategies can be used to link peptides to other bioactive molecules to create hybrid therapeutics. For example, oligoarginine chains have been conjugated to the drug daunomycin to improve its cellular uptake and efficacy against leukemia cells. mdpi.com Similarly, peptides derived from this compound could be used as one of the partners in such a hybrid molecule, leveraging the properties of the D-arginine-containing peptide. nih.gov

The choice of conjugation strategy depends on the desired final product and the amino acid composition of the peptide. The key is that the initial synthesis, using building blocks like this compound, provides a well-defined peptide scaffold that is ready for subsequent chemical modification after global deprotection.

Conjugation StrategyFunctional Groups InvolvedDescriptionApplication Example
Click Chemistry (CuAAC)Alkyne and Azide. nih.govA highly efficient and bioorthogonal reaction used to link an alkyne-modified peptide to an azide-containing molecule. nih.govAn alkyne-functionalized arginine was incorporated into a peptide and successfully conjugated to an azido-functionalized fluorescent dye. nih.gov
Cysteine-Specific LigationThiol (from Cysteine) and an electrophilic reagent (e.g., alkyl thianthrenium salt). nih.govTargets the unique nucleophilicity of the cysteine side chain for selective peptide modification or cyclization. nih.govBioactive peptides were modified with various chemical groups, and complex stapled and bridged peptides were constructed by targeting two cysteine residues. nih.gov
Molecular HybridizationAmine or Carboxyl groups for amide bond formation. mdpi.comDirectly linking a peptide to another bioactive molecule, such as a small-molecule drug, to create a hybrid conjugate with enhanced properties. nih.govmdpi.comOligoarginine peptides were conjugated to daunomycin via a succinyl spacer to improve drug delivery and activity. mdpi.com

Significance of Nω Nitro D Arginine in Contemporary Peptide Research

The Nω-nitro group on the D-arginine side chain serves as a crucial protecting group for the guanidino function. smolecule.com The guanidino group of arginine is strongly basic and, if left unprotected, can interfere with the coupling reactions during peptide synthesis. mdpi.com The nitro group effectively masks this reactivity, preventing side reactions and facilitating the smooth incorporation of the D-arginine residue into the peptide chain. mdpi.com

The nitro group is stable under the basic conditions used for Fmoc removal and the acidic conditions often used for the removal of other side-chain protecting groups, making it compatible with orthogonal synthesis strategies. peptide.com Research has shown that the nitro group can be removed under specific reducing conditions, allowing for the generation of the final, deprotected arginine-containing peptide. mdpi.com Furthermore, nitroarginine (B1678959) derivatives have been investigated for their role as inhibitors of nitric oxide synthase, an enzyme involved in various physiological and pathological processes. nih.govdrugbank.com The use of Fmoc-D-Arg(NO2)-OH, therefore, not only facilitates the synthesis of D-arginine-containing peptides but also opens avenues for designing peptides with specific inhibitory activities. chemimpex.com

Compound Names Mentioned in this Article

AbbreviationFull Name
This compoundNα-Fmoc-Nω-nitro-D-arginine
FmocFluorenylmethoxycarbonyl
DMFN,N-Dimethylformamide
tButert-butyl
TFATrifluoroacetic acid

Mechanistic Studies and Optimization in Nα Fmoc Nω Nitro D Arginine Mediated Peptide Synthesis

Analysis of Side Reactions During Arginine Incorporation

The protection of the arginine side chain is crucial to prevent undesirable reactions and to enhance its solubility in common SPPS solvents. researchgate.netnih.gov While various protecting groups have been developed, the nitro group (NO2) has been revisited as an effective means to minimize side reactions. researchgate.net

Pathways of δ-Lactam Formation and Mitigation Strategies

A significant side reaction during the coupling of arginine is the intramolecular cyclization of the activated carboxylic acid with the side-chain guanidino group, leading to the formation of a δ-lactam. nih.govrsc.org This reaction results in the consumption of the activated arginine, which can lead to incomplete coupling and the formation of deletion peptides. nih.gov

The use of the nitro protecting group on the guanidino side chain of arginine has been shown to effectively prevent the formation of δ-lactam. researchgate.net Studies comparing Fmoc-Arg(NO2)-OH with other protected arginine derivatives, such as Fmoc-Arg(Pbf)-OH, have demonstrated a significantly lower tendency for δ-lactam formation with the nitro-protected version. nih.gov For instance, when coupling onto a tripeptidyl resin, the formation of δ-lactam was four times greater with Fmoc-Arg(Pbf)-OH compared to Fmoc-Arg(NO2)-OH after 30 minutes. nih.gov

Mitigation strategies for δ-lactam formation include:

Choice of Protecting Group: Employing the NO2 protecting group is a primary strategy to suppress δ-lactam formation. researchgate.net

Controlled Activation: Careful selection of coupling reagents and conditions can minimize the lifetime of the highly reactive activated ester, thereby reducing the window for intramolecular cyclization. nih.gov

Temperature Control: Performing the coupling reaction at lower temperatures can slow down the kinetics of lactam formation.

Characterization of Other Undesirable By-products and Their Prevention

Besides δ-lactam formation, other side reactions can occur during peptide synthesis involving arginine. These can include the formation of ornithine residues from the nitroarginine (B1678959) precursor during cleavage under certain conditions. peptide.com Additionally, if capping steps are employed after an incomplete coupling, acetylated truncated peptides can be generated. rsc.org

The stability of the protecting group is also a critical factor. While Fmoc-Arg(NO2)-OH has shown high stability in common solvents like N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP), other derivatives like Fmoc-Arg(Boc)2-OH can degrade over time. nih.gov

Prevention of other undesirable by-products involves:

Optimized Cleavage Conditions: Careful selection of cleavage cocktails and scavengers is necessary to prevent side reactions like the modification of tryptophan residues, which can occur with sulfonyl-based protecting groups like Pbf. peptide.com

Purity of Starting Materials: Ensuring the high purity of the Fmoc-amino acid derivatives is essential to avoid the introduction of pre-existing impurities. nih.gov

Complete Coupling: Achieving high coupling efficiency is paramount to prevent the formation of deletion and capped peptides. This can be facilitated by the choice of solvent and coupling reagents. nih.govrsc.org

Research into Coupling Efficiency and Reaction Kinetics

The efficiency of incorporating Fmoc-D-Arg(NO2)-OH into a growing peptide chain is influenced by several factors, including the choice of coupling reagents, additives, and the solvent system.

Influence of Coupling Reagents and Additives on Arginine Acylation

The activation of the carboxylic acid of this compound is a critical step that dictates the rate and success of the acylation reaction. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as OxymaPure (ethyl cyanohydroxyiminoacetate). nih.gov The use of additives like OxymaPure or HOAt (1-hydroxy-7-azabenzotriazole) can also help to suppress epimerization.

The choice of activator can significantly impact side reactions. For instance, using COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) as an activator has been shown to reduce δ-lactam formation by 40% compared to HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). Studies have shown that a combination of DIC and OxymaPure provides efficient coupling of Fmoc-Arg(NO2)-OH, with high yields (>99%) being achieved. nih.gov

Solvent Effects on Coupling Performance (e.g., N,N-dimethylformamide vs. N-butylpyrrolidone)

The solvent used in SPPS plays a crucial role in solvating the reagents, swelling the resin, and influencing reaction kinetics. acsgcipr.orgacs.org N,N-dimethylformamide (DMF) has traditionally been the solvent of choice. unifi.it However, due to its reproductive toxicity, greener alternatives such as N-butylpyrrolidone (NBP) are being explored. acs.orgcsic.esresearchgate.net

Research indicates that Fmoc-Arg(NO2)-OH is stable in both DMF and NBP. nih.gov In a comparative study, the coupling of Fmoc-Arg(NO2)-OH in both solvents showed high efficiency. nih.gov However, for some arginine derivatives like Fmoc-Arg(Pbf)-OH, the use of NBP can exacerbate δ-lactam formation, possibly due to its higher viscosity impairing the diffusion of reagents into the resin. researchgate.netrsc.org Despite this, NBP has been shown to be beneficial in reducing other side reactions like racemization and aspartimide formation compared to DMF. csic.esresearchgate.net The choice of solvent can also influence the rate of side reactions; for example, the degradation of Fmoc-Arg(Boc)2-OH was found to be slightly higher in NBP than in DMF over extended periods. nih.gov

Table 1: Stability of Fmoc-Arg Protected Derivatives in Different Solvents

DerivativeSolventStability over 10 days at room temperature
Fmoc-Arg(NO2)-OHDMFNo changes observed
Fmoc-Arg(NO2)-OHNBPNo changes observed
Fmoc-Arg(Pbf)-OHDMFNo changes observed
Fmoc-Arg(Pbf)-OHNBPNo changes observed
Fmoc-Arg(Boc)2-OHDMFDegraded over time
Fmoc-Arg(Boc)2-OHNBPDegraded over time
Data sourced from a study on the stability of Fmoc-Arg(X)-OH analogues. nih.gov This interactive table allows for filtering and sorting of the data.

Advanced Strategies for Nitro Group Deprotection

The removal of the nitro protecting group from the arginine side chain is a critical final step. Traditional methods often involve strong acidic conditions or catalytic hydrogenation, which may not always be suitable, especially for complex peptides or when certain functional groups are present. peptide.comresearchgate.net

Recent advancements have focused on developing milder and more versatile deprotection methods. One such strategy is the on-resin removal of the nitro group using stannous chloride (SnCl2) as a reducing agent in mildly acidic conditions. researchgate.netnih.gov This method has been successfully demonstrated using 2-methyltetrahydrofurane (2-MeTHF), a green solvent, at a moderate temperature of 55 °C. researchgate.netnih.gov The use of sonochemistry has also been shown to facilitate the removal of the NO2 group, offering a rapid and efficient alternative. nih.govnih.gov

Another novel approach involves the use of sodium borohydride (B1222165) (NaBH4) in the presence of a metal ion catalyst for the removal of the Nω-nitro group under simple, open-vessel conditions. researchgate.net This method is orthogonal to the benzyloxycarbonyl (Z) protecting group, expanding the strategic options for peptide synthesis. researchgate.net Formic acid has also been used as a hydrogen donor for catalytic transfer hydrogenation with a palladium on carbon catalyst for the removal of the nitro group. mdma.ch

Table 2: Comparison of Nitro Group Deprotection Methods

MethodReagentsConditionsKey Advantages
Stannous Chloride ReductionSnCl2, mild acid (e.g., aq HCl)2-MeTHF, 55 °C, on-resinMild, green solvent compatible, applicable to complex peptides
Catalytic Transfer HydrogenationFormic acid, 10% Pd/CMethanolConvenient, uses less expensive catalyst
Sodium Borohydride ReductionNaBH4, metal ion catalyst'Open-vessel'Orthogonal to Z-group, avoids high pressure/temperature
This interactive table summarizes advanced deprotection strategies for the nitroarginine group.

Exploration of Reductive Cleavage Methods for Nω-Nitro Protection

The removal of the Nω-nitro protecting group from the arginine side chain is a critical step that has been the subject of extensive research. Historically, catalytic hydrogenation has been a common method, employing catalysts like palladium black. nih.gov However, this technique is not always ideal for peptide synthesis, especially with longer peptides or those containing multiple Arg(NO2) residues, as it can lead to prolonged reaction times and potential degradation of the target peptide. nih.gov

To address these limitations, alternative reductive cleavage methods have been explored. One promising approach involves the use of stannous chloride (SnCl2) as a reducing agent under mild acidic conditions. nih.govresearchgate.net This method allows for the removal of the nitro group while the peptide is still anchored to the solid-phase resin. nih.govresearchgate.net Studies have shown that using 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent at 55°C provides an effective environment for this reduction. nih.govresearchgate.net

Furthermore, the application of sonochemistry has been demonstrated to facilitate the removal of the nitro group, particularly in peptides containing multiple Arg(NO2) residues. nih.govresearchgate.net This technique can help to overcome some of the difficulties associated with traditional catalytic hydrogenation. nih.gov

Cleavage MethodReagents/ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation Pd black, H2Established methodLong reaction times, potential peptide degradation, difficult for multiple Arg(NO2) residues nih.gov
Stannous Chloride Reduction SnCl2, mild acid, 2-MeTHF, 55°COn-resin removal, good for multiple Arg(NO2) residues nih.govresearchgate.netRequires specific solvent and temperature conditions
Sonochemistry-Assisted Reduction Ultrasound applicationFacilitates removal from multiple Arg-containing peptides nih.govresearchgate.netRequires specialized equipment

On-Resin Deprotection Techniques and Their Efficiency

The ability to perform deprotection while the peptide remains attached to the resin is a significant advantage in solid-phase peptide synthesis (SPPS). For this compound, the development of on-resin deprotection methods for the nitro group has been a key area of focus.

The standard procedure for removing the temporary Nα-Fmoc protecting group involves treatment with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govuci.edu This step is typically performed repeatedly throughout the synthesis to elongate the peptide chain. uci.edu

Deprotection StageProtecting GroupReagents/ConditionsKey Considerations
Nα-Fmoc Removal Fmoc20% Piperidine in DMFStandard, repeated step in SPPS nih.govuci.edu
Nω-Nitro Removal (On-Resin) NO2SnCl2, mild acid, 2-MeTHF, 55°CAvoids premature cleavage from resin nih.govresearchgate.net
Global Deprotection & Cleavage All remaining groups & resin linkageTFA-TIS-H2O (95:2.5:2.5)Final step to release the deprotected peptide nih.govmdpi.com

Side-Reaction Profile During Nitro Group Removal, Especially with Sensitive Residues

A significant challenge in peptide synthesis is the management of side reactions, which can lead to impurities and reduced yields. The removal of the nitro group from arginine can be particularly problematic in the presence of sensitive amino acid residues.

One of the most critical side reactions associated with arginine incorporation is the formation of a δ-lactam. nih.govresearchgate.net This occurs during the coupling step when the carboxylic group of arginine is activated. nih.gov Research indicates that the use of the NO2 protecting group significantly prevents the formation of this δ-lactam, which is a major advantage over other protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). nih.govmdpi.com Studies have shown that under similar conditions, the tendency for δ-lactam formation is considerably lower with Fmoc-Arg(NO2)-OH compared to Fmoc-Arg(Pbf)-OH. nih.govmdpi.com

However, the removal of the nitro group itself can introduce other side reactions. For instance, catalytic hydrogenation has been observed to cause the reduction of the aromatic ring in tryptophan (Trp) and even phenylalanine (Phe) residues in some cases. nih.gov Another potential side reaction is the conversion of an Arg(NO2) residue into an aminoguanidino-derivative. nih.gov

When dealing with peptides containing sensitive residues like tryptophan, the appearance of minor satellite peaks in analysis may indicate side-reactions that require further investigation for each specific case. mdpi.com The presence of tryptophan is a known challenge, as its side chain is highly susceptible to alkylation reactions, especially during prolonged cleavage times with reagents like trifluoroacetic acid (TFA). researchgate.net

Side ReactionAssociated StepMitigating Factors with this compound
δ-Lactam Formation Arginine couplingThe NO2 group significantly suppresses this side reaction. nih.govresearchgate.net
Reduction of Aromatic Rings (e.g., Trp) Catalytic Hydrogenation (for NO2 removal)Using alternative reductive methods like SnCl2 can avoid this. nih.gov
Aminoguanidino-derivative Formation NO2 removalCareful selection and optimization of cleavage conditions are necessary. nih.gov
Alkylation of Sensitive Residues (e.g., Trp) Final cleavage (TFA)Minimizing cleavage time and using appropriate scavengers. researchgate.net

Scalability and Process Intensification Studies in Peptide Synthesis

Atom Economy and Resource Utilization in Industrial-Scale Production

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical process in converting reactants into the desired product. In solid-phase peptide synthesis (SPPS), which often relies on the use of excess reagents and extensive washing steps, atom economy can be poor. csic.eschemrxiv.org

The use of protecting groups like Fmoc and Pbf contributes to a lower atom economy due to their high molecular weight relative to the amino acid they protect. mdpi.comcsic.es For example, the atom economy for Fmoc-Arg(Pbf)-OH is notably low. mdpi.comcsic.es While specific atom economy data for this compound is less commonly cited in direct comparison, the principle remains that large protecting groups diminish this efficiency metric. chemrxiv.org

Industrial-scale SPPS involves large reactors, some with capacities of several thousand liters, and consumes significant quantities of solvents, particularly for washing the resin between synthetic steps. csic.esnih.gov The use of hazardous solvents like DMF is a major environmental concern, and efforts are underway to find greener alternatives. csic.esnih.gov

Process mass intensity (PMI) is another critical factor, which considers the total mass of materials used (solvents, reagents, etc.) to produce a certain mass of the final product. The purification process alone can account for a substantial portion of the PMI due to the use of large volumes of dilute solutions in chromatography. nih.gov

Economic Viability and Cost-Effectiveness Assessments

While the price of Fmoc-Arg(NO2)-OH on a small, laboratory scale may be comparable to or even slightly higher than Fmoc-Arg(Pbf)-OH, it is projected that for large-scale production, Fmoc-Arg(NO2)-OH could be more economical. researchgate.netmdpi.com This is attributed to the use of less expensive raw materials in its synthesis. researchgate.netmdpi.com

FactorFmoc-Arg(Pbf)-OHThis compound
Relative Cost (Large Scale) High, significantly more than many other protected amino acids. mdpi.comPotentially more economical due to less expensive raw materials. researchgate.netmdpi.com
Atom Economy Poor, due to the large Pbf protecting group. mdpi.comcsic.esAlso impacted by protecting groups, but may offer cost advantages.
Key Side Reaction Prone to δ-lactam formation. nih.govmdpi.comSignificantly suppresses δ-lactam formation. nih.govresearchgate.net
Deprotection Standard TFA-based cleavage. mdpi.comRequires specific reductive cleavage methods. nih.gov

Role in the Design and Exploration of Bioactive Molecules and Functional Materials

Contributions to Peptidomimetic and Drug Discovery Research

The use of unnatural amino acids like D-arginine is a cornerstone of modern drug discovery, allowing for the creation of peptidomimetics with improved potency, stability, and selectivity. sigmaaldrich.com Fmoc-D-Arg(NO2)-OH provides the necessary building block to introduce D-nitroarginine into a peptide sequence, enabling the exploration of novel therapeutic agents. chemimpex.com

Peptides synthesized using this compound and its analogs are instrumental in developing modulators of enzyme and receptor activity. The nitroarginine (B1678959) moiety is a well-established inhibitor of nitric oxide synthases (NOS), enzymes that produce the signaling molecule nitric oxide (NO) from L-arginine. nih.gov Peptidomimetics containing Nω-nitro-arginine have been designed as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is a therapeutic target in neurodegenerative disorders. nih.gov

In receptor-targeted drug design, the incorporation of D-amino acids can dramatically alter a peptide's pharmacological profile. For instance, in the development of ligands for melanocortin receptors (MCRs), which are involved in energy homeostasis, modifying peptide scaffolds with D-amino acids is a common strategy. nih.govacs.org Studies on tetrapeptide ligands for MCRs have utilized building blocks like Fmoc-D-p-Phe(NO2) to create potent and selective agonists or antagonists. nih.gov The D-configuration and specific side-chain modifications are critical in differentiating activity between receptor subtypes like MC3R and MC4R. nih.gov

Peptide/Analog ClassTargetRole of D-Arg or NO₂ GroupObserved Activity
Nω-Nitro-arginine PeptidomimeticsNeuronal Nitric Oxide Synthase (nNOS)The NO₂-arginine moiety acts as a potent inhibitor of the enzyme's active site. nih.govSelective Enzyme Inhibition nih.gov
Melanocortin Tetrapeptide AnalogsMelanocortin 3 & 4 Receptors (MC3R/MC4R)Incorporation of D-amino acids (e.g., Fmoc-D-p-Phe(NO₂)) is key to achieving receptor selectivity and function. nih.govReceptor Agonism/Antagonism nih.gov
Bradykinin Analogs (e.g., rOicPGF-NH₂)Thrombin Receptors (PAR1/PAR4)Analogs synthesized with Fmoc-D-Arg(Pbf) and other modified amino acids to improve inhibitory potency. Inhibition of Platelet Activation
Angiotensin II AnaloguesAT2 ReceptorThe arginine residue is critical for receptor affinity; D-amino acid incorporation in mimetic scaffolds helps create selective agonists. diva-portal.orgSelective Receptor Agonism diva-portal.org

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, and this compound is a valuable tool in this research. By systematically replacing the natural L-arginine with its D-enantiomer, researchers can probe the structural requirements for biological activity and enhance peptide properties.

A key advantage of incorporating D-arginine is the increased resistance to proteolysis. For example, in analogs of the antimicrobial peptide oncocin, replacing two L-Arg residues with D-Arg increased the peptide's bioavailability from 25 minutes to over 8 hours while slightly improving its antibacterial effect. peptide.com Similarly, SAR studies on the antimicrobial peptide RLA showed that substituting D-lysine with D-arginine improved membrane permeability. peptide.com In the context of the antiproliferative agent dDAVP (1-desamino-8-D-arginine vasopressin), the presence of D-arginine at position 8 is critical for its activity against certain cancer cells, and SAR studies help identify other key residues for this effect. researchgate.net These studies demonstrate that the chirality of the arginine residue is a critical determinant of a peptide's therapeutic potential. mdpi.comnih.gov

Original PeptideModificationBuilding Block Used/ImpliedImpact on Activity/Property
Oncocin (Antimicrobial Peptide)Replacement of two L-Arg residues with D-Arg. peptide.comFmoc-D-Arg(Pbf)-OHIncreased bioavailability from 25 min to >8 hours; slightly improved antibacterial activity. peptide.com
dDAVP (Vasopressin Analog)Contains D-Arg at position 8, which is critical for its function. Ala-scanning identified other key residues. researchgate.netFmoc-D-Arg-OH derivativeEssential for antiproliferative activity on V2 receptor-expressing cancer cells. researchgate.net
Antimicrobial Peptide RLASubstitution of D-Lysine with D-Arginine. peptide.comFmoc-D-Arg(Pbf)-OHImproved membrane permeability and increased mitochondrial accumulation. peptide.com
Melanocortin Agonist ScaffoldIncorporation of extracyclic Arg residues (L or D isomers). nih.govacs.orgFmoc-D-Arg-OH derivativeFluorescence signal for cell penetration was similar for chains of L- or D-Arg isomers. nih.govacs.org

Development of Enzyme Inhibitors and Receptor Agonists/Antagonists

Applications in Biomaterials Science and Engineering

The principles of self-assembly, driven by molecules like Fmoc-amino acids, have paved the way for novel biomaterials. researchgate.net this compound contributes to this field by enabling the synthesis of peptides that can be incorporated into functional materials for biomedical use. smolecule.comchemimpex.com

Fmoc-amino acids and short peptides are well-known for their ability to self-assemble into nanofibrous structures that entrap water to form hydrogels. nih.govgoogle.com This process is driven by a combination of hydrogen bonding and π-π stacking of the aromatic Fmoc groups. nih.gov The properties of the resulting hydrogel can be tuned by the choice of amino acid.

While direct gelation of this compound alone is not extensively documented, it serves as a building block for peptides used in hydrogel formation. For instance, multicomponent hydrogels have been created by co-assembling dipeptides like Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH. researchgate.net These materials can effectively mimic the extracellular matrix by presenting specific amino acid side chains (like arginine and aspartic acid) on the nanofiber surface to promote cell viability and growth. researchgate.net The incorporation of D-arginine into such peptide sequences can enhance the stability of the resulting hydrogel in biological environments.

Gelator SystemGelation TriggerKey Finding
Fmoc-Phe-Phe-OHSelf-assembly in physiological buffer (pH 7). google.comForms stable hydrogels under biologically acceptable conditions, supporting cell culture. google.com
Fmoc-L-LyspH adjustment to 6 and 7.4. nih.govForms thixotropic (shear-thinning and self-healing) hydrogels with a fibrillar network. nih.gov
Fmoc-3F-Phe-Arg-NH₂ + Fmoc-3F-Phe-Asp-OHCo-assembly of two dipeptides. researchgate.netForms a two-component hydrogel that mimics the RGD motif to support fibroblast growth. researchgate.net
Fmoc-Gly-Gly-OHpH adjustment to 3-5. google.comForms stable hydrogels, demonstrating the versatility of the Fmoc-dipeptide platform. google.com

This compound is valuable for synthesizing peptides intended for bioconjugation, where biomolecules are attached to surfaces to create functional materials. chemimpex.com Peptides containing D-arginine can be immobilized on various substrates, such as implants, biosensors, or diagnostic arrays, to enhance their performance. The positively charged arginine side chain can improve cell adhesion and interaction, while the D-configuration ensures the peptide remains intact and functional for longer periods. This surface functionalization can be used to design materials that actively promote tissue regeneration or to create more sensitive and robust diagnostic tools. google.com

Fabrication of Hydrogels and Other Bio-responsive Materials

Research on Nitric Oxide (NO) Donor Systems

The nitro group on the guanidino side chain of this compound is chemically stable and serves primarily as a protecting group during peptide synthesis. mdpi.com Its structural similarity to the substrate of nitric oxide synthase (NOS) makes peptides containing this moiety powerful tools for studying the nitric oxide pathway. chemimpex.comnih.gov

Rather than acting as nitric oxide (NO) donors, peptides derived from this compound typically function as inhibitors of NO production. nih.gov Nω-nitroarginine is a classic competitive inhibitor of all NOS isoforms, blocking the conversion of L-arginine to NO and L-citrulline. nih.govmdpi.com Therefore, this compound is used to synthesize peptide-based inhibitors to probe the physiological and pathological roles of NO in processes like vasodilation, neurotransmission, and inflammation. chemimpex.com This inhibitory action allows researchers to dissect the complex NO signaling cascade and develop therapeutic strategies for diseases characterized by excessive NO production.

Elucidating Mechanisms of Nitric Oxide Release from Nitroarginine Derivatives

While L-arginine is the natural substrate for nitric oxide synthase (NOS) enzymes to produce NO, nitroarginine derivatives are primarily known as competitive inhibitors of this process, thereby blocking endogenous NO production. researchgate.netontosight.aimdpi.com However, research has uncovered alternative, non-enzymatic pathways through which these compounds can be induced to release nitric oxide, primarily through photolysis and chemical decomposition.

Photolytic Release of Nitric Oxide

A significant mechanism for generating NO from nitroarginine derivatives is through photolysis. Studies have demonstrated that N-nitroarginine compounds can release NO when exposed to ultraviolet (UV) light. One key investigation revealed that both NG-nitro-L-arginine methyl ester and NG-nitro-D-arginine methyl ester potentiated photorelaxation in isolated rabbit corpus cavernosum tissue upon irradiation with UV light (366 nm). nih.gov This effect was observed even with the D-arginine derivative, which is not an effective inhibitor of NOS, indicating a direct photochemical release mechanism independent of the enzyme. nih.gov The study confirmed that nitrite, a stable oxidation product of NO, accumulated in a manner dependent on both the concentration of the nitroarginine compound and the duration of light exposure, providing strong evidence that the nitro- (NO2) containing molecules were releasing NO upon photolysis. nih.gov

Chemical Decomposition

The N-nitroguanidine functional group, which characterizes nitroarginine, is generally stable under physiological conditions. However, it can undergo decomposition to release nitrogen oxides under specific chemical treatments. For instance, nitroguanidine (B56551) is known to be stable in water and dilute acids but decomposes under strongly basic conditions or in concentrated acids. dtic.mil Upon heating to decomposition, nitroguanidine and related compounds can emit toxic nitrogen oxides (NOx), which may include nitric oxide. nih.govnih.gov This decomposition is typically associated with harsh, non-physiological conditions such as high heat or extreme pH. dtic.milnih.gov For example, the hydrolysis of nitroguanidine in a basic solution (pH > 10) has been shown to produce nitrous oxide (N2O) and ammonia, demonstrating the chemical lability of the nitroguanidine group under specific conditions. dtic.mil

Comparative Academic Studies with Other Arginine Protecting Groups

Comprehensive Analysis of Nω-Protecting Groups for Arginine Derivatives

A variety of protecting groups have been developed for the arginine side chain, each with distinct chemical properties. These include the nitro (NO2), 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), di-tert-butoxycarbonyl (Boc)2, tosyl (Tos), 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), benzyloxycarbonyl (Z), trityl (Trt), and 1,2-dimethylindole-3-sulfonyl (MIS) groups. The suitability of each group is highly dependent on the specific requirements of the synthetic strategy.

Solution Stability and Degradation Pathways

The stability of the protected arginine derivative in solution is paramount to prevent premature deprotection or degradation, which can lead to impurities in the final peptide.

Recent studies have revisited the use of the NO2 group, demonstrating its high stability in common SPPS solvents like N,N-dimethylformamide (DMF). mdpi.comresearchgate.net When compared to Pbf and (Boc)2 protected arginine derivatives in DMF, the NO2-protected analogue shows superior stability over extended periods. mdpi.com The degradation of Nω-nitroarginine in aqueous media is pH-dependent, with the deprotonated form being the primary species undergoing degradation. researchgate.net The rate of degradation is first order with respect to both hydroxide (B78521) ion and the deprotonated Nω-nitroarginine concentration. researchgate.net This suggests that maintaining acidic conditions can enhance the stability of nitroarginine (B1678959) solutions during storage. researchgate.net

In contrast, other protecting groups can exhibit varying degrees of instability. For instance, the acid-labile Mtr group can be challenging to fully remove, especially in peptides with multiple arginine residues, and the required harsh conditions can lead to side reactions. peptide.compeptide.com The Pmc group is more acid-labile than Mtr, but the Pbf group is the most labile of the arylsulfonyl-based protectors. peptide.compeptide.com

Protecting GroupRelative Stability in SPPS SolventsPrimary Degradation Pathway/Concerns
NO2HighpH-dependent degradation in aqueous media (base-catalyzed). researchgate.net
PbfModerateAcid-labile; can be prone to side reactions during cleavage. peptide.compeptide.com
(Boc)2LowProne to rapid conversion to δ-lactam upon activation. mdpi.com
MtrHighRequires strong acid for removal, which can cause side reactions. peptide.compeptide.com
PmcModerateMore acid-labile than Mtr, but less so than Pbf. peptide.compeptide.com

Deprotection Kinetics and Efficiency under Various Conditions

The efficiency and kinetics of deprotection are critical for a successful synthesis. The NO2 group is traditionally removed under harsh conditions like HF cleavage, which is a significant drawback. peptide.compeptide.com However, recent research has shown that the NO2 group can be removed while the peptide is still anchored to the resin using stannous chloride (SnCl2) in mild acidic conditions at elevated temperatures (55 °C). mdpi.comresearchgate.net Sonochemistry has also been demonstrated to facilitate the removal of the NO2 group from peptides containing multiple arginine residues. mdpi.comresearchgate.net The NO2 group is notably stable to trifluoromethanesulfonic acid (TFMSA), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and hydrogen bromide in acetic acid (HBr/AcOH). peptide.compeptide.com

In contrast, arylsulfonyl-based protecting groups like Pbf, Pmc, and Mtr are typically removed with trifluoroacetic acid (TFA). thermofisher.com The lability to TFA follows the order Pbf > Pmc > Mtr. peptide.compeptide.comthermofisher.com For peptides with multiple Arg(Mtr) residues, deprotection can take up to 12 hours. thermofisher.com The use of Arg(Pbf) significantly reduces this time to under 4 hours. thermofisher.com For instance, a 3-hour cleavage and deprotection with TFA resulted in a 69% yield for a peptide with Arg(Pbf) compared to 46% for the same peptide with Arg(Pmc). peptide.com

Protecting GroupTypical Deprotection ConditionsRelative Deprotection Rate
NO2HF; SnCl2/mild acid. mdpi.comresearchgate.netpeptide.compeptide.comSlow (HF) or moderate (SnCl2). mdpi.comresearchgate.net
PbfTFA. thermofisher.comFast. peptide.comthermofisher.com
PmcTFA. thermofisher.comModerate. peptide.comthermofisher.com
MtrTFA/thioanisole (B89551). peptide.compeptide.comSlow. peptide.compeptide.comthermofisher.com
TosHF. peptide.compeptide.comSlow. peptide.compeptide.com

Propensity for Intra- and Intermolecular Side Reactions

A significant challenge in arginine chemistry is the propensity for side reactions, particularly δ-lactam formation during the coupling step. This occurs when the activated carboxylic group of the arginine derivative reacts intramolecularly with the Nδ-amine of the guanidino group.

Studies have shown that the NO2 group effectively prevents the formation of δ-lactam. mdpi.comresearchgate.net In a comparative study, when activated with DIC and OxymaPure, the (Boc)2-protected arginine derivative was almost entirely converted to the δ-lactam, while the Pbf-protected analogue also showed significant δ-lactam formation. mdpi.com In contrast, the NO2-protected arginine derivative showed no δ-lactam formation under the same conditions. mdpi.com

However, the NO2 group is not without its own potential for side reactions. During HF cleavage, it can lead to the formation of ornithine residues. peptide.compeptide.com Additionally, in some cases, conversion to an aminoguanidino-derivative and reduction of the aromatic rings of tryptophan and phenylalanine have been observed. mdpi.com

Protecting groups like Pbf and Pmc can lead to sulfonation of the tryptophan indole (B1671886) ring during cleavage, although Pbf is generally less prone to this side reaction. peptide.com The use of scavengers like thioanisole can help suppress these side reactions. peptide.com

Orthogonality with Other Protecting Groups in Multi-Step Synthesis

Orthogonality refers to the ability to selectively remove one protecting group in the presence of others. iris-biotech.dersc.org This is a cornerstone of modern peptide synthesis, allowing for complex modifications like cyclization and labeling on the solid support. peptide.com

The Fmoc/tBu strategy is a widely used orthogonal protection scheme where the base-labile Fmoc group protects the α-amino group and acid-labile groups like tBu protect the side chains. iris-biotech.de The NO2 group offers excellent orthogonality in this context. It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for cleavage of many other side-chain protecting groups (e.g., TFA). peptide.compeptide.com This stability makes it useful for the synthesis of protected peptide fragments intended for further condensation reactions. peptide.compeptide.com

In contrast, while Pbf, Pmc, and Mtr are compatible with the Fmoc strategy, their removal conditions (strong acid) are the same as those used to cleave the peptide from many common resins, limiting their orthogonality for on-resin manipulations that require side-chain deprotection. peptide.compeptide.comthermofisher.com

Comparative Impact on Final Peptide Purity and Overall Yield in SPPS

The prevention of δ-lactam formation by the NO2 group directly contributes to higher purity and yield by minimizing a major side product. mdpi.comresearchgate.net This is particularly advantageous when incorporating arginine into the peptide chain.

However, the harsh conditions traditionally required for NO2 removal can lead to degradation of the peptide and the formation of byproducts, thereby reducing the final yield and purity. The development of milder deprotection methods for the NO2 group, such as the use of SnCl2, mitigates this issue and makes it a more attractive option. mdpi.comresearchgate.net

For arylsulfonyl protecting groups, the efficiency of their removal is a key factor. The faster and more complete deprotection of Pbf compared to Pmc and Mtr generally leads to higher yields and purities, especially in long or multi-arginine peptides. peptide.comthermofisher.com For example, a 3-hour cleavage with TFA resulted in a 69% yield for a peptide containing Arg(Pbf), whereas the same peptide with Arg(Pmc) yielded only 46%. peptide.com

Strategic Advantages and Disadvantages of Nα-Fmoc-Nω-nitro-D-arginine in Specific Research Applications

The unique properties of Nα-Fmoc-Nω-nitro-D-arginine offer distinct advantages and disadvantages for specific research applications.

Strategic Advantages:

Prevention of δ-Lactam Formation: The most significant advantage is the complete suppression of δ-lactam formation during coupling, which is a major side reaction with other protecting groups like Pbf and (Boc)2. mdpi.comresearchgate.net This leads to cleaner crude products and simplifies purification.

High Stability: The NO2 group is very stable to the reagents used in standard Fmoc-SPPS, including piperidine (B6355638) for Fmoc deprotection and TFA for the removal of many side-chain protecting groups. mdpi.comresearchgate.netpeptide.compeptide.com This robustness is beneficial for the synthesis of complex peptides.

Orthogonality: Its stability under both basic and moderately acidic conditions provides excellent orthogonality, making it suitable for the synthesis of protected peptide fragments and for on-resin modifications where other side chains are selectively deprotected. peptide.compeptide.commdpi.com

Cost-Effectiveness: Fmoc-Arg(NO2)-OH is generally less expensive than Fmoc-Arg(Pbf)-OH, which can be a significant factor in large-scale peptide synthesis. nih.gov

Strategic Disadvantages:

Harsh Deprotection: The traditional method for removing the NO2 group involves strong acids like HF, which can degrade sensitive peptides. peptide.compeptide.com While alternative, milder methods exist (e.g., SnCl2), they may require optimization and are not as universally applied as TFA-based deprotection. mdpi.comresearchgate.net

Potential for Side Reactions During Deprotection: The removal of the NO2 group can lead to side reactions, such as the formation of ornithine or the reduction of aromatic residues, which can complicate purification and reduce the yield of the target peptide. mdpi.compeptide.compeptide.com

Solubility: Nω-nitroarginine has poor solubility at neutral pH, which can be a limiting factor in some biological applications, though it is generally soluble in the organic solvents used for SPPS. nih.gov

Future Research Directions and Innovative Methodologies

Advancements in Nitro Group Deprotection Technologies

The removal of the nitro (NO2) protecting group from the guanidino side chain of arginine is a critical step in peptide synthesis. While effective, traditional methods often present challenges. Future research is focused on developing milder, more efficient, and environmentally friendly deprotection technologies.

Historically, catalytic hydrogenation has been a common method for nitro group removal, employing catalysts such as palladium black. nih.gov However, this technique can be problematic for complex peptides, especially those containing multiple Arg(NO2) residues or other functional groups susceptible to reduction. nih.govresearchgate.net Furthermore, the use of hydrogen gas and specialized equipment can be a barrier in many biological science laboratories. nih.gov

To circumvent these issues, alternative chemical reduction methods are being explored. One promising approach involves the use of tin(II) chloride (SnCl2) in mild acidic conditions. nih.gov This method offers a viable alternative to catalytic hydrogenation and can be performed while the peptide is still attached to the solid support. nih.gov Another novel approach involves the use of sodium borohydride (B1222165) (NaBH4) in the presence of a metal ion catalyst, which allows for deprotection under simple, "open-vessel" conditions. researchgate.net This method has been shown to be orthogonal to the benzyloxycarbonyl (Z) protecting group, enhancing its synthetic utility. researchgate.netlookchem.com

Future advancements are likely to focus on the development of new catalytic systems with improved selectivity and efficiency, as well as exploring photochemical methods for nitro group cleavage, which could offer even milder reaction conditions. nih.gov

Exploration of Fmoc-D-Arg(NO2)-OH in Convergent and Fragment-Based Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has traditionally been performed in a linear, stepwise fashion. rsc.org However, for the synthesis of long peptides and proteins, convergent or fragment-based approaches are often more efficient. bachem.com These strategies involve the synthesis of smaller peptide fragments, which are then joined together to form the final product.

This compound is a valuable building block in this context. smolecule.com The stability of the nitro protecting group under the conditions used for Fmoc-SPPS makes it suitable for the synthesis of peptide fragments. nih.gov These fragments, containing D-arginine, can then be used in ligation reactions to assemble larger peptides.

Native Chemical Ligation (NCL) is a powerful technique for joining unprotected peptide fragments. bachem.comiris-biotech.de One fragment requires a C-terminal thioester, while the other needs an N-terminal cysteine. Research into developing linkers and methodologies compatible with Fmoc-SPPS to generate these reactive functionalities is ongoing. iris-biotech.deiris-biotech.de The use of this compound in the synthesis of such fragments allows for the incorporation of D-arginine at specific sites within large synthetic proteins.

Future exploration will likely focus on optimizing ligation strategies involving D-amino acid-containing fragments and developing new ligation chemistries that expand the range of amino acids that can be present at the ligation junction.

Integration of Green Chemistry Principles in the Utilization of this compound

The pharmaceutical industry and the broader scientific community are increasingly focused on adopting greener and more sustainable practices. biotage.com Peptide synthesis, particularly SPPS, is known for generating significant amounts of chemical waste, much of it from the use of hazardous solvents like N,N-dimethylformamide (DMF). rsc.orggyrosproteintechnologies.com

Sustainable Solvent Systems and Waste Reduction Methodologies

A major thrust in green peptide chemistry is the replacement of DMF with more environmentally benign alternatives. gyrosproteintechnologies.com Several "greener" solvents have been investigated for their compatibility with Fmoc-SPPS.

Solvent/SystemKey FindingsReferences
N-Butylpyrrolidone (NBP) A polar aprotic green solvent that has shown good performance in SPPS and can be a viable alternative to DMF. nih.govgyrosproteintechnologies.com nih.govgyrosproteintechnologies.com
2-Methyltetrahydrofuran (B130290) (2-MeTHF) A less toxic ether-based solvent that has been successfully used in SPPS, sometimes in combination with other green solvents. biotage.comnih.gov biotage.comnih.gov
Anisole/Dimethyl Sulfoxide (DMSO) A recyclable binary solvent system that has been shown to be effective in flow chemistry-based peptide synthesis. chemrxiv.org chemrxiv.org
Cyclopentyl Methyl Ether (CPME) Another ether-based solvent with a better safety profile than DMF. biotage.com biotage.com
Water Explored as an environmentally ideal solvent, though its use presents challenges in solvating reagents and the growing peptide chain. advancedchemtech.com advancedchemtech.com

In addition to solvent replacement, waste reduction methodologies are a key focus. "In-situ" Fmoc deprotection, where the deprotection reagent is added directly after the coupling step without intermediate washing, can significantly reduce solvent consumption. peptide.comcsic.es Furthermore, the development of continuous flow synthesis platforms offers precise control over reaction conditions, leading to higher efficiency and less waste compared to traditional batch processes. advancedchemtech.com The ultimate goal is to move towards processes with a lower Process Mass Intensity (PMI), a key metric in green chemistry. peptide.com

Expanding the Scope of D-Peptide Applications in Chemical Biology and Protein Engineering

The incorporation of D-amino acids, such as D-arginine derived from this compound, into peptides offers significant advantages for applications in chemical biology and protein engineering. smolecule.com D-peptides are resistant to degradation by proteases, which are ubiquitous in biological systems and readily break down natural L-peptides. smolecule.com This enhanced stability makes D-peptides promising candidates for therapeutic development. smolecule.com

Total chemical protein synthesis allows for the creation of entire D-proteins, which are mirror images of their natural L-counterparts. nih.govresearchgate.net These D-proteins have unique applications:

Mirror-Image Phage Display: D-enantiomers of protein targets can be used to screen for D-peptide ligands that are not susceptible to proteolysis, making them excellent drug leads. nih.gov

Structural Biology: Crystallizing a racemic mixture of L- and D-proteins can facilitate the determination of high-resolution X-ray structures. nih.govresearchgate.net

Probing Protein-Protein Interactions: D-peptides can be designed to mimic or disrupt natural protein-protein interactions, serving as valuable tools for studying cellular pathways. smolecule.com

The design and synthesis of peptide-based biomaterials, such as hydrogels for drug delivery or tissue engineering, is another expanding area where D-peptides can confer enhanced stability and functionality. smolecule.com Future research will continue to leverage the unique properties of D-peptides to create novel research tools, diagnostics, and therapeutics. acs.orgrsc.org

Development of Advanced Analytical and Spectroscopic Techniques for Characterizing D-Arginine-Containing Peptides

As the synthesis and application of D-arginine-containing peptides become more sophisticated, the need for advanced analytical techniques for their characterization also grows. Standard methods like reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) are fundamental for assessing purity and confirming the identity of synthetic peptides. nih.govshu.edu

For peptides containing D-amino acids, chiral analysis is crucial to confirm the stereochemical integrity of the final product. mdpi.com This can be achieved through chromatographic methods using chiral stationary phases or by derivatization with chiral reagents, followed by separation of the resulting diastereomers. mdpi.comresearchgate.net

Mass spectrometry plays a pivotal role in sequencing peptides and identifying modifications. acs.org Techniques like tandem mass spectrometry (MS/MS) are used to fragment peptides and deduce their amino acid sequence. nih.govacs.org The presence of a nitroarginine (B1678959) residue can influence fragmentation patterns, and research into understanding these specific fragmentation pathways can aid in the characterization of protected peptide intermediates. acs.org

Future developments will likely focus on improving the resolution and sensitivity of these techniques. The integration of ion mobility-mass spectrometry could provide an additional dimension of separation based on the shape of peptide ions, which would be valuable for distinguishing between isomers. Furthermore, spectroscopic techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy will continue to be essential for elucidating the three-dimensional structures of D-arginine-containing peptides and understanding how the incorporation of D-amino acids influences their conformation and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended protocols for dissolving Fmoc-D-Arg(NO₂)-OH in organic solvents for peptide synthesis?

  • Fmoc-D-Arg(NO₂)-OH is typically dissolved in polar aprotic solvents like DMSO or DMF. To ensure clarity, sequential addition of solvents with physical aids (e.g., sonication for 10–15 minutes or heating to 37°C) is advised . Stock solutions (10–100 mM) should be prepared fresh and stored at -20°C in aliquots to avoid repeated freeze-thaw cycles, which degrade the compound .

Q. How should Fmoc-D-Arg(NO₂)-OH be stored to maintain stability during long-term experiments?

  • Store the compound as a lyophilized powder at -20°C in airtight, light-protected containers. Solutions in DMSO or DMF are stable for ≤1 month at -20°C, while solid-phase resin-bound derivatives require dry, inert gas environments to prevent oxidation .

Q. What analytical methods are used to confirm the purity and identity of Fmoc-D-Arg(NO₂)-OH?

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, chloroform/methanol/acetic acid) are standard for purity assessment. Mass spectrometry (ESI-MS or MALDI-TOF) and 1^1H/13^{13}C NMR verify structural integrity, focusing on the nitro (NO₂) group’s characteristic signals .

Advanced Research Questions

Q. How can researchers minimize racemization of Fmoc-D-Arg(NO₂)-OH during solid-phase peptide synthesis?

  • Racemization is mitigated by:

  • Using coupling agents like HOBt/DIC or OxymaPure/DIC, which reduce base-mediated side reactions.
  • Maintaining reaction temperatures ≤25°C during Fmoc deprotection (20% piperidine in DMF).
  • Incorporating pseudo-proline dipeptides or backbone amide protection to stabilize the peptide chain .

Q. What strategies optimize the coupling efficiency of Fmoc-D-Arg(NO₂)-OH in automated peptide synthesizers?

  • Steric hindrance management : Pre-activate the amino acid with 2–4 equivalents of DIC/HOBt for 5 minutes before coupling.
  • Extended coupling times : 60–90 minutes for sterically hindered residues.
  • Real-time monitoring : Use ninhydrin or chloranil tests to confirm completion. If incomplete, perform a second coupling with fresh reagents .

Q. How do the steric and electronic effects of the nitro (NO₂) group influence reactivity compared to other arginine protecting groups (e.g., Pbf, Boc)?

  • The NO₂ group is electron-withdrawing, reducing nucleophilicity at the guanidine moiety. This decreases side-chain reactivity during coupling but increases susceptibility to reductive cleavage (e.g., using SnCl₂/HCl). In contrast, Pbf offers better acid stability (resistant to TFA cleavage) but requires harsher deprotection conditions (95% TFA) .

Methodological Considerations

  • Handling hygroscopic derivatives : Pre-dry the compound under vacuum (0.1 mmHg, 24 hours) before dissolution to prevent hydrolysis .
  • Chromatography optimization : For HPLC, use 0.1% TFA in the mobile phase to improve peak resolution of NO₂-containing peptides .
  • Synthesis scale-up : For large-scale synthesis, replace DMF with NMP to reduce toxicity and improve solubility of protected intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.